6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 892478-99-8
VCID: VC5174037
InChI: InChI=1S/C17H12ClN5O/c18-13-8-6-12(7-9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-4-2-1-3-5-14/h1-9,11H,10H2
SMILES: C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2
Molecular Formula: C17H12ClN5O
Molecular Weight: 337.77

6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

CAS No.: 892478-99-8

Cat. No.: VC5174037

Molecular Formula: C17H12ClN5O

Molecular Weight: 337.77

* For research use only. Not for human or veterinary use.

6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one - 892478-99-8

Specification

CAS No. 892478-99-8
Molecular Formula C17H12ClN5O
Molecular Weight 337.77
IUPAC Name 6-[(4-chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Standard InChI InChI=1S/C17H12ClN5O/c18-13-8-6-12(7-9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-4-2-1-3-5-14/h1-9,11H,10H2
Standard InChI Key UCHWOTXVKJYVFA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2

Introduction

6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the class of triazole derivatives and pyrimidines. It is characterized by its unique triazolo-pyrimidine structure, which contributes to its biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties.

Synthesis

The synthesis of 6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one typically involves multi-step processes that include cyclization and substitution reactions. Starting materials often include 4-chlorobenzyl derivatives and phenyl-substituted triazoles. The synthesis may require controlled conditions such as specific temperatures and inert atmospheres to prevent unwanted side reactions.

Synthesis Steps

  • Acylation: The initial step involves the acylation of 5-acetyl-4-aminopyrimidines.

  • Cyclization: This is followed by cyclization, typically facilitated by the action of NH4OAc.

  • Substitution: Further substitution reactions may be required to introduce specific functional groups.

Biological Activity

Compounds similar to 6-[(4-chlorophenyl)methyl]-3-phenyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one are known for their diverse biological activities, including antimicrobial and anticancer properties. The mechanism of action typically involves interaction with biological targets such as enzymes or receptors.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to monitor the progress of the reactions and confirm the structure of the final product.

Data Table: General Information

PropertyDescription
Molecular WeightApproximately 405.8 g/mol
Chemical ClassTriazole derivatives and pyrimidines
SynthesisMulti-step process involving cyclization and substitution
Biological ActivityPotential antimicrobial and anticancer properties
Analytical TechniquesNMR and HPLC

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